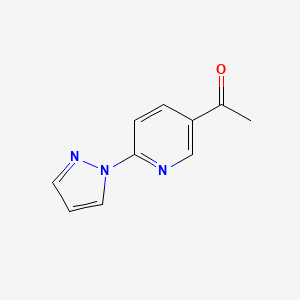

1-(6-(1H-pyrazol-1-yl)pyridin-3-yl)ethanone

Description

Significance of Pyrazole (B372694) and Pyridine (B92270) Heterocycles in Contemporary Chemical Research

Heterocyclic compounds are a cornerstone of organic chemistry, with pyrazole and pyridine moieties standing out for their profound impact and versatility. Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. biosynce.com Its derivatives are known to exhibit a vast array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. globalresearchonline.net The pyrazole nucleus is a key component in several commercially successful drugs, demonstrating its importance in medicinal chemistry. globalresearchonline.net Beyond pharmaceuticals, pyrazoles are integral to the development of agrochemicals and advanced materials, where they can confer specialized properties like thermal stability and unique optical characteristics.

Pyridine, a six-membered heterocyclic analog of benzene (B151609) containing one nitrogen atom, is another indispensable building block in chemical research. The nitrogen atom in the pyridine ring enhances its polarity and provides a site for hydrogen bonding, which can significantly improve the pharmacokinetic properties of drug candidates. This has led to the incorporation of the pyridine nucleus in a substantial number of drugs approved by the U.S. Food and Drug Administration (FDA). Its unique electronic properties and reactivity make it a versatile component in both medicinal chemistry and the synthesis of functional materials.

Strategic Importance of Hybrid Pyrazole-Pyridine Architectures in Medicinal Chemistry and Materials Science

The strategic combination of pyrazole and pyridine rings into a single molecular architecture creates hybrid structures with unique and often enhanced properties. These pyrazole-pyridine scaffolds have garnered considerable attention as they amalgamate the beneficial characteristics of both heterocycles. In medicinal chemistry, this fusion has led to the development of potent and selective therapeutic agents. Fused systems such as pyrazolo[3,4-b]pyridines are recognized for their diverse biological activities and have been explored as scaffolds for new drugs. mdpi.com The ethanone (B97240) moiety often attached to such hybrids serves as a versatile synthetic handle, allowing for further chemical modifications to optimize biological activity or other properties. jddtonline.info

In materials science, pyrazole-pyridine derivatives are highly valued as ligands in coordination chemistry. Their ability to bind with metal ions has been exploited to create complexes with tailored luminescent, magnetic, and catalytic properties, opening avenues for the development of new sensors, organic light-emitting diodes (OLEDs), and other advanced materials.

Rationale for In-depth Academic Investigation of 1-(6-(1H-pyrazol-1-yl)pyridin-3-yl)ethanone

The specific compound, this compound, is a molecule of significant interest primarily due to its role as a versatile synthetic intermediate. While extensive research on this exact molecule is not widely published, its structural components and the presence of a reactive ethanone group provide a strong rationale for its investigation.

The ethanone group (an acetyl group) is a key functional feature, serving as a reactive site for a multitude of organic transformations. This allows chemists to use the molecule as a building block to construct more complex derivatives. For instance, the ketone can be reduced to an alcohol, converted to an amine, or used in condensation reactions to build larger molecular frameworks. researchgate.net This synthetic utility is exemplified by the structurally similar compound, (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine, which is a key intermediate in the synthesis of Pralsetinib, a targeted cancer therapy. researchgate.netanjalilabs.co.in This close relationship underscores the potential of this compound as a precursor for novel, biologically active compounds.

The academic investigation of this compound is therefore driven by its potential to unlock new synthetic pathways and to serve as a foundational scaffold for creating libraries of novel compounds for drug discovery and materials science applications.

Overview of Research Objectives and Foundational Contributions

The primary research objectives associated with this compound are centered on its synthesis, characterization, and application as a chemical building block. Key objectives include:

Development of Efficient Synthesis: Establishing robust and scalable synthetic routes to produce the compound in high purity and yield.

Chemical Reactivity Profiling: Exploring the reactivity of the ethanone functional group to understand the scope of derivatives that can be synthesized from this intermediate.

Scaffold for Derivative Libraries: Utilizing the compound as a starting material to generate a diverse library of related molecules for screening in various biological assays (e.g., anticancer, anti-inflammatory, antimicrobial).

Ligand Development: Investigating its potential as a ligand for forming metal complexes with interesting photophysical or catalytic properties.

The foundational contribution of research into this compound is the provision of a valuable and versatile tool for the broader chemical community. By making this building block accessible and understanding its chemical behavior, researchers can accelerate the discovery and development of next-generation pharmaceuticals and functional materials built upon the potent pyrazole-pyridine hybrid scaffold.

Data Tables

Table 1: Chemical Properties of this compound Note: As this compound is primarily a synthetic intermediate, some properties are calculated.

| Property | Value |

| Molecular Formula | C₁₀H₉N₃O |

| Molecular Weight | 187.20 g/mol |

| IUPAC Name | This compound |

| Appearance | Likely a solid at room temperature |

| Key Functional Groups | Pyrazole Ring, Pyridine Ring, Ketone (Ethanone) |

Table 2: Examples of Bioactive Compounds Featuring the Pyrazole-Pyridine Core

| Compound Name | Application/Activity | Structural Note |

| Pralsetinib | Approved drug for treating certain types of thyroid and lung cancer with RET gene alterations. | A complex derivative synthesized from a pyrazole-pyridine ethanamine intermediate. researchgate.net |

| (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine | Key chiral intermediate for the synthesis of Pralsetinib. anjalilabs.co.in | Structurally very similar to the subject compound, differing by an amine group and a fluorine atom. |

| Pyrazolo[3,4-b]pyridines | A class of fused pyrazole-pyridine compounds investigated for various biological activities, including anticancer properties. mdpi.com | Represents a fused-ring variation of the pyrazole-pyridine scaffold. |

Structure

3D Structure

Properties

IUPAC Name |

1-(6-pyrazol-1-ylpyridin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-8(14)9-3-4-10(11-7-9)13-6-2-5-12-13/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKBNMATJYLCTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Retrosynthetic Analysis and Key Precursors for 1-(6-(1H-pyrazol-1-yl)pyridin-3-yl)ethanone Synthesis

Retrosynthetic analysis of this compound logically disconnects the molecule at the C-N bond linking the pyrazole (B372694) and pyridine (B92270) rings. This primary disconnection suggests two main synthetic strategies based on the final bond formation:

N-Arylation of Pyrazole: This approach identifies 1H-pyrazole and a suitably functionalized 3-acetylpyridine derivative as the key precursors. A common precursor would be 1-(6-halopyridin-3-yl)ethanone (where halo = Cl, Br, I), which can undergo a C-N cross-coupling reaction with 1H-pyrazole.

Pyridine Ring Formation: An alternative strategy involves constructing the pyridine ring onto a pre-existing pyrazole molecule. This is generally a less common approach for this specific substitution pattern.

A further disconnection of the 3-acetylpyridine precursor, such as 1-(6-chloropyridin-3-yl)ethanone, would lead back to simpler starting materials like 6-chloronicotinic acid or its derivatives. Similarly, the 1H-pyrazole ring is classically synthesized from the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. mdpi.com

The most strategically sound and widely employed pathway involves the coupling of two pre-functionalized heterocyclic rings. Therefore, the key precursors are identified as:

A Pyridine Building Block: Typically 1-(6-halopyridin-3-yl)ethanone.

A Pyrazole Building Block: 1H-pyrazole or its derivatives (e.g., pyrazole boronic esters for Suzuki-Miyaura coupling).

Development of Novel Synthetic Routes to the Pyrazole-Pyridine Core

The synthesis of the pyrazole-pyridine scaffold is a focal point of extensive research, leading to the development of diverse and sophisticated methodologies.

Base-Catalyzed Condensation Reactions for Pyrazole Ring Formation

The foundational method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. mdpi.combeilstein-journals.org While not directly forming the linked pyrazole-pyridine core in one step, this method is crucial for synthesizing functionalized pyrazole precursors. The reaction of hydrazine hydrate with 1,3-diketones is a straightforward approach to obtain polysubstituted pyrazoles. mdpi.com The regioselectivity of the condensation can be an issue with unsymmetrical diketones, potentially yielding a mixture of two regioisomers. mdpi.commdpi.com

More advanced methods utilize α,β-unsaturated ketones (chalcones) and their derivatives, which react with hydrazines to form pyrazolines that can be subsequently oxidized to pyrazoles. mdpi.comnih.govnih.gov

| Precursors | Catalyst/Conditions | Product Type | Reference |

| 1,3-Diketones + Hydrazines | Acid or Base catalyst | Substituted Pyrazoles | mdpi.combeilstein-journals.org |

| α,β-Unsaturated Ketones + Hydrazines | Copper triflate, bmim | 1,3,5-Trisubstituted Pyrazoles (after oxidation) | mdpi.comnih.gov |

| Enaminones + Hydrazines | Molecular Iodine, TBHP | 4-Sulfonyl Pyrazoles | mdpi.com |

Metal-Catalyzed Cross-Coupling Strategies for Heteroaryl Linkages (e.g., N-Arylation, Suzuki-Miyaura Reactions)

Metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for forging the C-N bond between the pyrazole and pyridine rings.

N-Arylation: The direct coupling of a pyrazole with a halo-pyridine is a highly effective strategy. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, has been extensively developed for this purpose. Catalysts derived from copper(I) iodide (CuI) and diamine ligands have proven effective for the N-arylation of various nitrogen heterocycles, including pyrazoles, with aryl halides. acs.org These conditions are often tolerant of a wide range of functional groups. acs.orgorganic-chemistry.org Palladium-catalyzed N-arylation (Buchwald-Hartwig amination) offers another powerful alternative, with specific ligands like tBuBrettPhos being used for coupling pyrazole derivatives with aryl triflates. organic-chemistry.orgorganic-chemistry.org

Suzuki-Miyaura Reactions: This palladium-catalyzed reaction provides an alternative route, typically coupling a pyrazole boronic acid or ester with a halopyridine, or vice versa. This method is renowned for its mild reaction conditions and high functional group tolerance. dntb.gov.uamdpi.com The synthesis of 4-substituted-1H-pyrazole-3,5-diamines has been successfully achieved using Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids, showcasing the utility of this reaction for functionalizing the pyrazole core before further transformations. rsc.org Pyridine-pyrazole based ligands have themselves been synthesized and used to create palladium complexes that effectively catalyze Suzuki reactions in aqueous media, highlighting the synergy between these two heterocycles in catalysis. dntb.gov.uanih.govresearchgate.net

| Reaction Type | Catalyst System | Key Reactants | Product | Reference |

| N-Arylation (Ullmann) | CuI / Diamine Ligand | 1H-Pyrazole + Aryl Halide | N-Arylpyrazole | acs.org |

| N-Arylation (Buchwald-Hartwig) | Palladium / tBuBrettPhos | Pyrazole + Aryl Triflates | N-Arylpyrazole | organic-chemistry.org |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., XPhos Pd G2) | Pyrazole Boronic Acid + Halopyridine | Pyrazolyl-Pyridine | rsc.org |

| Suzuki-Miyaura Coupling | Pyridine-Pyrazole/Pd(II) Complex | Aryl Halide + Aryl Boronic Acid | Biaryl Compound | dntb.gov.uanih.govresearchgate.net |

Multi-Component Reactions for Concurrent Heterocycle Construction

Multi-component reactions (MCRs) offer a highly efficient approach to constructing complex heterocyclic systems like pyrazolo[3,4-b]pyridines in a single step from simple starting materials. researchgate.netresearchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.net For instance, a four-component reaction of aldehydes, hydrazine hydrate, a β-ketoester, and malononitrile can yield highly substituted pyrano[2,3-c]pyrazole derivatives, demonstrating the power of MCRs in building fused pyrazole systems. mdpi.com Similarly, pyrazolo[3,4-b]pyridines can be synthesized via a one-pot reaction involving enaminones, benzaldehyde, hydrazine, and ethyl cyanoacetate in water. preprints.org While these methods typically produce fused systems, the underlying principles of forming multiple bonds in one pot can inspire strategies for constructing linked, non-fused heteroaryl systems.

Chemo-Enzymatic Approaches for Enantioselective Synthesis

While the synthesis of the achiral core of this compound does not require stereocontrol, chemo-enzymatic methods are highly relevant for the enantioselective synthesis of its derivatives. For example, the ketone moiety can be a handle for creating a chiral center. A chemo-enzymatic, one-pot procedure has been developed for the synthesis of (1S)-1-[6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-amine, a chiral intermediate for the drug Pralsetinib. researchgate.net This process involves an oxidation followed by a transaminase-catalyzed reaction that achieves excellent enantioselectivity (>99% ee). researchgate.net This demonstrates the potential for using enzymes like ketoreductases or transaminases to convert the ethanone (B97240) group of the target molecule into valuable, enantiopure chiral alcohols or amines.

Regioselective Functionalization and Derivatization of this compound

Once the core structure of this compound is assembled, further functionalization can be undertaken to generate diverse derivatives. The regioselectivity of these reactions is governed by the electronic properties of the two interconnected heterocyclic rings and the acetyl substituent.

On the Pyridine Ring: The pyridine ring is generally electron-deficient. The pyrazole substituent at the 6-position and the acetyl group at the 3-position will direct electrophilic aromatic substitution to the C4 and C5 positions, though such reactions are often difficult on pyridines without strong activation.

On the Pyrazole Ring: The pyrazole ring has distinct electronic properties. The C4 position is the most electron-rich and is typically the primary site for electrophilic substitution (e.g., halogenation, nitration). The C3 and C5 positions are less reactive towards electrophiles. chim.it

On the Acetyl Group: The methyl group of the ethanone moiety is acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles. For example, it can undergo condensation reactions with aldehydes (Claisen-Schmidt condensation) to form α,β-unsaturated ketones, or it can be halogenated at the α-position.

Modifications of the Acetyl Moiety and its Derivatives

The acetyl group in this compound is a key functional handle for a variety of chemical transformations. Its electrophilic carbonyl carbon and acidic α-protons allow for numerous modifications, leading to a diverse range of derivatives.

One of the most common transformations is the Claisen-Schmidt condensation to form chalcones. This reaction involves the base-catalyzed condensation of the ethanone with various aromatic or heteroaromatic aldehydes. These resulting α,β-unsaturated ketones are valuable intermediates for the synthesis of other heterocyclic systems, such as pyrazolines, by subsequent reaction with hydrazine derivatives. jddtonline.info

The acetyl moiety can also undergo reactions such as halogenation at the α-carbon, followed by nucleophilic substitution to introduce a variety of functional groups. Furthermore, it can be converted into other functionalities, for instance, through the Vilsmeier-Haack reaction, which can be used to synthesize pyrazole-4-carboxaldehydes from related precursors. hilarispublisher.com

Below is a table summarizing potential modifications of the acetyl group:

| Reaction Type | Reagents & Conditions | Product Type |

| Claisen-Schmidt Condensation | Aromatic Aldehyde, NaOH or KOH, Ethanol (B145695), rt | Chalcone (α,β-Unsaturated Ketone) |

| α-Halogenation | NBS or Br₂ in Acetic Acid | α-Halo Ketone |

| Willgerodt-Kindler Reaction | Sulfur, Morpholine | Thioamide |

| Knoevenagel Condensation | Active Methylene Compound, Base (e.g., Piperidine) | Substituted Alkene |

| Synthesis of Pyrazolines | Chalcone intermediate, Hydrazine Hydrate, Acetic Acid | Pyrazoline Derivative |

Substituent Introduction and Manipulation on the Pyrazole Ring

The pyrazole ring, while aromatic, has distinct reactivity patterns that allow for selective functionalization. The electronic properties of the pyrazole ring, influenced by the two adjacent nitrogen atoms, make it amenable to both electrophilic and nucleophilic substitution, although the regioselectivity depends heavily on the reaction conditions and existing substituents. nih.govresearchgate.net

Electrophilic substitution, such as nitration or halogenation, typically occurs at the C4 position, which is the most electron-rich carbon on the ring. mdpi.com Conversely, introducing substituents at the C3 or C5 positions often requires synthesis from acyclic precursors, such as the condensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.comdergipark.org.trorganic-chemistry.org The reactivity of the pyrazole ring is a key aspect in designing biologically active compounds due to its ability to form various interactions with biological targets. researchgate.net

Manipulation of existing substituents is also a viable strategy. For example, a nitro group introduced at the C4 position can be reduced to an amino group, which can then be further functionalized. Directed cross-coupling reactions, such as Suzuki couplings, can be employed to introduce aryl or alkyl groups, typically requiring prior halogenation of the ring. mdpi.com

The following table outlines common substitution patterns on the pyrazole ring:

| Position | Reaction Type | Common Reagents | Notes |

| C4 | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (Nitration), NBS/Br₂ (Halogenation) | Most common site for electrophilic attack. mdpi.com |

| C3/C5 | Cyclocondensation | Substituted Hydrazine + 1,3-Dicarbonyl Compound | Substitution pattern determined by the precursors. dergipark.org.tr |

| C3/C5 | Cross-Coupling | Halogenated Pyrazole, Boronic Acid, Pd Catalyst | Requires pre-functionalized pyrazole. mdpi.com |

| N1 | N-Alkylation/N-Arylation | Alkyl Halide/Aryl Halide, Base | Possible if starting with an N-unsubstituted pyrazole. |

Structural Elaboration of the Pyridine Ring and Peripheral Substituents

The pyridine ring in this compound is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution compared to benzene (B151609). slideshare.netpharmaguideline.com Electrophilic attack, when it occurs, is directed to the C3 and C5 positions. Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions, often requiring a leaving group like a halogen. slideshare.netresearchgate.net

The nitrogen atom itself can be targeted. It can be oxidized to form a pyridine-N-oxide, which alters the reactivity of the ring, making the C2 and C4 positions more susceptible to both nucleophilic and electrophilic attack. pharmaguideline.comnih.gov

Peripheral substituents can be introduced via various methods, including multicomponent reactions that build the pyridine ring from acyclic precursors, allowing for a high degree of substitution diversity. nih.govrsc.org For instance, the Hantzsch pyridine synthesis and its variations can yield highly substituted pyridine derivatives. slideshare.netpharmaguideline.com

Key transformations of the pyridine ring are summarized below:

| Reaction Type | Target Position | Reagents & Conditions | Outcome |

| Nucleophilic Substitution | C2, C6 | Sodamide (Chichibabin reaction) or Organometallics on halo-pyridines | Introduction of amino or carbon substituents. slideshare.netresearchgate.net |

| Electrophilic Substitution | C3, C5 | Fuming H₂SO₄ (Sulfonation), HNO₃/H₂SO₄ (Nitration) | Requires harsh conditions due to ring deactivation. slideshare.net |

| N-Oxidation | Pyridine Nitrogen | H₂O₂ or other peracids | Formation of Pyridine-N-oxide, activating C2/C4 positions. pharmaguideline.comnih.gov |

| C-H Functionalization | Various | Metal catalysts (e.g., Pd, Rh) and appropriate coupling partners | Direct introduction of substituents without pre-functionalization. |

Investigation of Chemical Reactivity and Transformation Pathways

Heterocyclic Annulation Reactions and Ring Expansion Studies

The scaffold of this compound is an excellent starting material for the synthesis of more complex, fused heterocyclic systems through annulation reactions. The presence of multiple reactive sites—the acetyl group, and the pyrazole and pyridine rings—allows for the construction of new rings.

A primary example is the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with significant biological applications. nih.gov These fused systems can be synthesized by forming a pyridine ring onto a pre-existing pyrazole or vice versa. Starting from a pyrazole derivative, reaction with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone can lead to the formation of the fused pyridine ring. nih.govsemanticscholar.org For instance, the acetyl group of the title compound could be elaborated into a 1,3-dielectrophile, which could then react with an aminopyrazole to construct a fused system.

Ring expansion studies offer another avenue for structural diversification. While less common, reactions involving carbenoid insertion into the N-N bond of the pyrazole ring have been reported to yield 1,2-dihydropyrimidines. nih.gov Such transformations dramatically alter the core scaffold, providing access to different areas of chemical space. mdpi.comnih.gov

Selective Reduction and Oxidation Processes

Selective reduction and oxidation reactions are fundamental for modifying the functional groups and the heterocyclic core of this compound.

Selective Reduction: The acetyl group is the most readily reducible functionality. It can be selectively reduced to a secondary alcohol, (1-(6-(1H-pyrazol-1-yl)pyridin-3-yl)ethanol), using mild reducing agents like sodium borohydride (NaBH₄). Further reduction to an ethyl group can be achieved under harsher conditions, for example, through Wolff-Kishner or Clemmensen reduction. Catalytic hydrogenation could potentially reduce the pyridine ring, depending on the catalyst and conditions, leading to a piperidine derivative.

Selective Oxidation: Oxidation reactions can target different parts of the molecule. As mentioned previously, the pyridine nitrogen is susceptible to oxidation by peracids to form the corresponding N-oxide. pharmaguideline.com This transformation not only changes the electronic properties of the pyridine ring but can also serve as a handle for further functionalization. The methyl group of the acetyl moiety could potentially be oxidized under specific conditions. Biocatalytic methods using whole-cell systems have also been shown to be effective for the regioselective oxyfunctionalization of pyridine derivatives, offering a green chemistry approach to hydroxylation. nih.gov

A summary of these processes is provided in the table below:

| Process | Target | Reagents | Product |

| Reduction | Acetyl (C=O) | NaBH₄, Methanol | Secondary Alcohol |

| Reduction | Acetyl (C=O) to CH₂ | H₂NNH₂, KOH (Wolff-Kishner) | Ethyl Group |

| Reduction | Pyridine Ring | H₂, Pd/C or PtO₂ (Catalytic Hydrogenation) | Piperidine Ring |

| Oxidation | Pyridine Nitrogen | m-CPBA or H₂O₂ | Pyridine-N-oxide |

| Oxidation | Pyridine Ring | Burkholderia sp. MAK1 (Biocatalysis) | Hydroxylated Pyridine |

Advanced Spectroscopic and Crystallographic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone technique for determining the precise molecular structure of an organic compound in solution. A full NMR analysis would provide unambiguous evidence for the connectivity and spatial arrangement of atoms.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Primary Structural Assignment

The primary structural confirmation of 1-(6-(1H-pyrazol-1-yl)pyridin-3-yl)ethanone would be achieved through ¹H and ¹³C NMR spectroscopy.

¹H NMR: An analysis of the ¹H NMR spectrum would involve identifying distinct signals for each unique proton in the molecule. Key features would include:

A singlet in the aliphatic region (around 2.7 ppm) corresponding to the three protons of the acetyl methyl group.

Distinct aromatic signals for the protons on both the pyridine (B92270) and pyrazole (B372694) rings. The protons on the pyridine ring would appear as doublets and doublets of doublets, with their specific chemical shifts and coupling constants confirming their positions (H-2, H-4, H-5). The three protons on the pyrazole ring would also show characteristic shifts and couplings.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H data by showing a signal for each unique carbon atom. Expected signals would include:

A peak in the downfield region (>195 ppm) for the carbonyl carbon of the ethanone (B97240) group.

A signal for the methyl carbon around 25-30 ppm.

Multiple signals in the aromatic region (110-160 ppm) corresponding to the carbons of the pyridine and pyrazole heterocycles. The specific chemical shifts would help confirm the substitution pattern.

A data table summarizing these chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities would typically be presented here. However, this specific experimental data is not available in the searched literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

To definitively assign all proton and carbon signals and confirm the connectivity between the pyrazole and pyridine rings, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming which protons are adjacent on the pyridine and pyrazole rings.

HSQC (Heteronuclear Single Quantum Coherence): This would establish direct, one-bond correlations between protons and the carbons they are attached to, allowing for the unambiguous assignment of carbon signals based on previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. Crucially, it would provide evidence for the C-N bond connecting the pyrazole and pyridine rings by showing a correlation from the pyrazole protons to the pyridine C6 carbon, and vice versa. It would also confirm the position of the acetyl group on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would reveal through-space proximity of protons, helping to confirm the conformation of the molecule, particularly the relative orientation of the two heterocyclic rings.

Detailed analysis of cross-peaks from these 2D spectra would be discussed to build a complete and validated structural map of the molecule. This data is not currently available.

Nitrogen-¹⁵ (¹⁵N) NMR for Heteroatom Chemical Environment Probing

¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atoms within the molecule. For this compound, this technique would show three distinct signals corresponding to the pyridine nitrogen and the two nitrogen atoms of the pyrazole ring. The chemical shifts would help differentiate the N-1 and N-2 positions of the pyrazole and confirm the electronic effects of the substituents on each ring. This specialized data is not found in the available literature.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M+H]⁺). This experimental mass would be compared to the calculated mass for the formula C₁₀H₉N₃O, providing definitive confirmation of the elemental composition.

Fragmentation Analysis: Under electron ionization (EI) or collision-induced dissociation (CID), the molecule would break apart in a predictable manner. Analysis of the resulting fragment ions would provide further structural evidence. Expected fragmentation pathways would include the loss of the acetyl group and cleavage at the bond connecting the two heterocyclic rings.

A table of observed mass-to-charge ratios (m/z) and their relative intensities is typically included in this section, but the data could not be located.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands confirming the presence of key functional groups. A strong absorption band around 1680-1700 cm⁻¹ would be indicative of the C=O (carbonyl) stretch of the ketone. Absorptions in the 1400-1600 cm⁻¹ region would correspond to C=C and C=N stretching vibrations within the aromatic rings, while C-H stretching bands would appear around 3000-3100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, which would help to characterize the heterocyclic core.

While IR data is common, specific, published spectra for this compound were not found. Raman spectroscopic data is even less commonly reported and was not available.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

If a suitable single crystal of the compound could be grown, X-ray diffraction would provide the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding or π-stacking, that govern how the molecules pack in the crystal lattice. A summary of crystallographic data, including crystal system, space group, and unit cell dimensions, would be presented, but no crystal structure for this compound has been deposited in public databases according to the conducted searches.

While the outlined analytical techniques are standard for the comprehensive characterization of a novel chemical compound, the specific experimental data required to write a detailed report on this compound are not available in the reviewed literature. Therefore, a scientifically rigorous article with the requested data tables and in-depth findings cannot be completed at this time.

An article focusing on the advanced spectroscopic and crystallographic characterization of “this compound” cannot be generated at this time. A thorough search of scientific databases and literature has revealed no publicly available single-crystal X-ray diffraction data for this specific compound.

This crystallographic information is essential for a detailed and scientifically accurate discussion of the topics outlined in the user's request, namely:

Polymorphism and Crystal Engineering Considerations:The study of different crystalline forms (polymorphs) and the rational design of crystal structures are fundamentally based on the analysis of determined crystal structures.

While research on related pyrazolyl-pyridine derivatives exists, providing general insights into the structural behavior of this class of compounds, any attempt to extrapolate this information to "this compound" would be speculative and would not meet the required standard of detailed and accurate research findings for the specified molecule.

For a comprehensive and accurate article to be written as per the provided outline, the single-crystal X-ray structure of "this compound" would first need to be determined and published.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometrical Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of medicinal chemistry, DFT is employed to determine a molecule's optimized geometry, electronic properties, and reactivity. For pyrazole (B372694) and pyridine (B92270) derivatives, DFT calculations are crucial for understanding their fundamental characteristics. nih.govjohnshopkins.edu

Research on similar pyridylpyrazole structures has utilized DFT with basis sets like 6-31G* to calculate the optimized molecular geometry, the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. nih.govresearchgate.net The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule; a large gap implies high stability. nih.gov DFT also enables the calculation of the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of a molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net

For a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level were used to confirm a planar conformation and a HOMO-LUMO energy gap of approximately 4.458 eV, indicating high electronic stability. nih.gov Similar studies on a pyridylpyrazole ethanol (B145695) derivative focused on the HOMO-LUMO gap, binding energies, and electron deformation densities to understand its structure and reactivity. nih.govresearchgate.net Although specific DFT data for 1-(6-(1H-pyrazol-1-yl)pyridin-3-yl)ethanone is not detailed in the available literature, the established methodologies provide a clear framework for its analysis.

Table 1: Representative Electronic Properties Calculated via DFT for Pyrazole Derivatives This table presents typical parameters obtained from DFT calculations on related heterocyclic compounds to illustrate the methodology.

| Parameter | Description | Representative Value Range | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.0 to -7.0 eV | researchgate.netnih.gov |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 to -2.5 eV | researchgate.netnih.gov |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. | 4.0 to 5.0 eV | researchgate.netnih.gov |

Molecular Docking Simulations for Ligand-Target Binding Prediction and Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for elucidating the molecular basis of ligand-receptor interaction.

Derivatives containing pyrazole and pyridine rings have been extensively studied using molecular docking against various therapeutic targets. For example, pyrazole derivatives have been docked against:

Tubulin: To identify potential anticancer agents that inhibit microtubule polymerization. researchgate.net

Cyclooxygenase-2 (COX-2): To discover novel anti-inflammatory agents. nih.gov

Receptor Tyrosine Kinases (e.g., VEGFR-2): To screen for potential kinase inhibitors for cancer therapy. nih.govresearchgate.net

Epidermal Growth Factor Receptor (EGFR): To identify lead compounds for cancer treatment. researchgate.net

Carbonic Anhydrase: To find inhibitors for conditions like glaucoma. ijpbs.comnih.gov

In these studies, docking simulations reveal key interactions, such as hydrogen bonds and pi-anion or arene-cation interactions, between the ligand and the amino acid residues in the protein's active site. nih.govnih.gov The binding affinity is quantified by a scoring function, typically expressed in kcal/mol, where a lower value indicates a more favorable interaction. For instance, docking studies of certain pyrazole derivatives against COX-2 showed superior binding energies (−9.8 to −10.9 kcal/mol) compared to the standard drug diclofenac (B195802) (−6.5 kcal/mol). nih.gov While specific docking studies for this compound are not specified, its structural motifs suggest it could be a candidate for docking against kinases or other targets where pyrazole-pyridine scaffolds have shown activity.

Table 2: Example of Molecular Docking Results for a Pyrazole Derivative Against a Protein Kinase This table is an illustrative example of the data generated from a molecular docking simulation, based on findings for analogous compounds.

| Parameter | Description | Example Finding | Reference |

|---|---|---|---|

| Binding Energy | Estimated free energy of binding (kcal/mol); lower values indicate stronger binding. | -10.35 kcal/mol | nih.govresearchgate.net |

| Interacting Residues | Amino acids in the protein's active site that form contacts with the ligand. | Tyr113, Glu37, Lys159 | ijpbs.comnih.gov |

| Interaction Types | The nature of the chemical bonds/interactions formed. | Hydrogen Bond, Pi-Anion Interaction, van der Waals forces | nih.govnih.gov |

| Inhibition Constant (Ki) | A measure of the inhibitor's potency. | Low micromolar (µM) range | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability Assessment

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. MD simulations model the atomic and molecular motion, providing insights into the conformational dynamics and confirming the stability of key interactions identified in docking.

For novel pyrazole-containing imide and carboxamide derivatives, MD simulations have been used to explore the binding mode and stability with targets like Heat Shock Protein 90α (Hsp90α) and carbonic anhydrase. nih.govresearchgate.net These simulations, often run for nanoseconds, track metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone. A stable, low-fluctuation RMSD value over the course of the simulation suggests that the ligand remains securely bound in the active site and that the predicted binding pose is stable. nih.gov This validation step is crucial for confirming that a docked compound is a promising candidate for further development.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. By building a mathematical model, QSAR can predict the activity of novel, untested compounds, thereby guiding the design of more potent molecules.

Both 2D and 3D-QSAR studies have been successfully applied to series of pyrazole derivatives. For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were developed for 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives targeting the CCR1 receptor. nih.gov These models generated robust statistics (e.g., q² > 0.6) and contour maps that highlighted regions where steric bulk or electrostatic charge would enhance or diminish biological activity. researchgate.netnih.gov Similarly, a 3D-QSAR model for pyrazole derivatives as BRAF inhibitors helped to provide a better understanding of the pharmacophore required for potent inhibitory activity. nih.gov Such models are invaluable for the predictive design of new analogs based on the this compound scaffold.

In Silico Analysis of Physicochemical Descriptors and Drug-Like Properties Relevant to Design

In the early stages of drug design, it is critical to evaluate a compound's physicochemical properties to predict its "drug-likeness" and potential pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). These properties are often assessed using computational models.

A key framework for evaluating drug-likeness is Lipinski's Rule of Five, which suggests that orally active drugs generally have: a molecular weight under 500 Daltons, an octanol-water partition coefficient (log P) less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. In silico studies on various pyrazole derivatives have confirmed their compliance with these rules, indicating good potential for oral bioavailability. johnshopkins.edu For this compound, these properties can be readily calculated.

Table 3: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Formula | C₁₀H₉N₃O | N/A | N/A |

| Molecular Weight | 187.20 g/mol | < 500 | Yes |

| logP (calculated) | ~1.5 - 2.0 | < 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 (3xN, 1xO) | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | ~55-60 Ų | < 140 Ų | Yes |

These predicted properties suggest that this compound possesses a favorable drug-like profile, making it a promising scaffold for further medicinal chemistry exploration.

Investigation of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are highly effective for predicting spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net Comparing theoretical spectra with experimental data is a powerful method for confirming the structure of a newly synthesized compound. nih.gov

Studies on pyrazole derivatives have shown a high correlation between experimental and theoretically calculated IR, ¹H NMR, and ¹³C NMR spectra. researchgate.net For example, theoretical calculations can accurately predict the vibrational frequencies for key functional groups, such as the C=O stretch in the ethanone (B97240) moiety or the C-N stretches within the pyrazole and pyridine rings. nih.govnih.gov Similarly, the chemical shifts of protons and carbons in the molecule can be calculated. This computational validation is crucial for the unambiguous characterization of complex heterocyclic molecules like this compound. researchgate.net

Investigation of Biological and Pharmacological Relevance Mechanistic and Target Oriented Research

Structure-Activity Relationship (SAR) Studies for 1-(6-(1H-pyrazol-1-yl)pyridin-3-yl)ethanone and its Analogs

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the design and optimization of lead compounds. For "this compound" and its derivatives, these studies have been instrumental in identifying the key structural motifs responsible for their biological effects.

The core structure, featuring a pyrazole (B372694) ring linked to a pyridine (B92270) ring, serves as a versatile scaffold for chemical modifications. Research has shown that introducing different substituents at various positions on both the pyrazole and pyridine rings can significantly influence the compound's interaction with biological targets. For instance, in the context of kinase inhibition, modifications on the pyrazole ring have been shown to affect the selectivity and potency of the inhibitors. Similarly, substitutions on the pyridine ring can modulate the compound's pharmacokinetic properties and its ability to fit into the active site of an enzyme.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For pyrazolyl-pyridine derivatives, the key pharmacophoric elements often include:

A hydrogen bond acceptor: The nitrogen atoms in both the pyrazole and pyridine rings can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the active site of a target enzyme.

Aromatic/hydrophobic regions: The pyrazole and pyridine rings themselves provide aromatic surfaces that can engage in π-π stacking or hydrophobic interactions with the target.

A hydrogen bond donor: Depending on the substitution pattern, certain analogs can possess hydrogen bond donor functionalities, further enhancing their binding affinity.

Evaluation of Enzyme Inhibition Mechanisms

The therapeutic potential of "this compound" and its analogs has been explored through their ability to inhibit specific enzymes that play critical roles in disease pathogenesis.

Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a key role in inflammation and pain. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy. Pyrazole-containing compounds have been extensively studied as COX-2 inhibitors.

Research on pyrazole-pyridazine hybrids has shown that the combination of these two heterocyclic rings can lead to potent and selective COX-2 inhibition. The design of these hybrids is often based on mimicking the structure of known selective COX-2 inhibitors like celecoxib. The pyrazole ring is a key component of many COX-2 inhibitors.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |

|---|---|---|---|

| Trimethoxy derivative 5f | >100 | 1.50 | >66.67 |

| Trimethoxy derivative 6f | >100 | 1.15 | >86.96 |

| Bromo derivative 6e | >100 | 2.12 | >47.17 |

| Celecoxib (Reference) | 15.24 | 1.98 | 7.70 |

The data indicates that trimethoxy derivatives 5f and 6f exhibit higher COX-2 inhibitory action than the reference drug celecoxib, with IC50 values of 1.50 and 1.15 μM, respectively nih.govrsc.org. The bromo derivative 6e also demonstrated comparable COX-2 inhibitory activity to celecoxib nih.govrsc.org.

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthetic pathway, making it an attractive target for the development of antiproliferative and immunosuppressive agents. Studies on 2-(3-alkoxy-1H-pyrazol-1-yl)azine derivatives have demonstrated their potential as inhibitors of human DHODH.

The structure-activity relationship studies of these compounds have revealed that modifications on both the pyrazole and the azine (in this case, pyridine) rings can significantly impact their inhibitory potency. For instance, the introduction of a cyclopropyl group at the 5-position of the pyridine ring led to improved inhibition of virus replication, which is a downstream effect of DHODH inhibition.

| Compound | Modification | pMIC50 |

|---|---|---|

| 6p | Methoxy substitution | 5.5 |

| 6q | Cyclopropyl substitution | 7.0 |

| 6r | Cyclopropyl and fluorine substitution | 7.0 |

| 6s | Nitrile substitution | 6.6 |

| 6u | Isopropyl substitution | 5.9 |

The data shows that the cyclopropyl derivative 6q demonstrated a significant improvement in the inhibition of virus replication compared to the methoxy derivative 6p. acs.org Combining the cyclopropyl group with a fluorine atom (6r) did not alter the activity, while replacing it with a nitrile (6s) or an isopropyl group (6u) led to a decrease in potency acs.org.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole scaffold is a privileged structure in the design of kinase inhibitors. Derivatives of "this compound" have been investigated for their ability to inhibit various kinases.

Aurora Kinases and FLT3:

Aurora kinases are essential for mitotic progression, and their inhibition can lead to cell cycle arrest and apoptosis. Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its mutations are associated with acute myeloid leukemia (AML). Dual inhibition of Aurora kinases and FLT3 is a promising strategy for AML treatment.

Imidazo[4,5-b]pyridine-based inhibitors, which share a similar heterocyclic core with pyrazolyl-pyridines, have been optimized to yield potent dual inhibitors of Aurora kinases and FLT3.

| Compound | Target Kinase | Kd (nM) |

|---|---|---|

| 27e | Aurora-A | 7.5 |

| Aurora-B | 48 | |

| FLT3 | 6.2 | |

| FLT3-ITD | 38 |

Compound 27e, a 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine, emerged as a potent inhibitor of both Aurora kinases and FLT3, including the clinically relevant FLT3-ITD mutant nih.govacs.org.

FLT3 Kinase (Type II Inhibitors):

Further research into pyrazole-based compounds has led to the development of selective type II FLT3 inhibitors. These inhibitors bind to the inactive "DFG-out" conformation of the kinase. Structure-activity relationship studies on N-biphenyl-N′-(1H-pyrazol-5-yl)urea scaffolds revealed key determinants for potent FLT3 inhibition.

It was observed that compounds with a tert-butyl substituent at the 3-position of the pyrazole ring were generally more potent than analogs with smaller isopropyl or cyclopropyl groups. Furthermore, N-substitution on the pyrazole ring with a phenyl group showed higher activity compared to smaller alkyl groups nih.gov.

Histone Deacetylase (HDAC) and Acetyl-CoA Carboxylase Inhibition Methodologies

The therapeutic potential of inhibiting enzymes like Histone Deacetylases (HDACs) and Acetyl-CoA Carboxylase (ACC) has led to the investigation of various small molecules. HDACs are a class of enzymes crucial for epigenetic regulation, making them a significant target in cancer therapy. nih.govnih.gov The evaluation of novel compounds often involves screening for inhibitory activity against different HDAC isoforms. Methodologies for assessing HDAC inhibition typically include in vitro enzymatic assays to determine the half-maximal inhibitory concentration (IC50) against specific HDACs, such as HDAC1, HDAC2, and HDAC6. rsc.org For instance, studies on pyrimidinedione derivatives have utilized such assays to identify compounds with potent and selective HDAC6 inhibition. rsc.org

Similarly, Acetyl-CoA Carboxylase (ACC) is a key enzyme in fatty acid synthesis and has been identified as a target for metabolic syndrome treatments. nih.govsigmaaldrich.com Inhibition methodologies for ACC involve assessing the compound's ability to reduce the production of malonyl-CoA in pharmacodynamic assays. sigmaaldrich.com Research on ACC inhibitors, such as the compound Firsocostat, employs tools like gas chromatography-linked mass spectrometry to monitor the effects on fatty acid metabolism. nih.gov While direct studies on this compound are not extensively detailed in the literature, its core structure is of interest in inhibitor design.

Table 1: Examples of Investigated HDAC Inhibitors with Pyridine-like Scaffolds This table presents data for compounds structurally related to this compound to illustrate typical research findings in this area.

| Compound | Target | IC50 (nM) | Cancer Cell Line | Activity |

| Pyrimidinedione derivative 6 | HDAC6 | 12.4 | HCT116 (Colorectal) | Potent antiproliferative activity, apoptosis induction rsc.org |

| Pyridone-based inhibitor | HDAC1/HDAC6 | 70 | Various | Effective growth inhibition researchgate.net |

Assessment of Receptor Binding and Modulation Strategies

G-Protein Coupled Receptor (GPCR) Antagonism (e.g., GPR84, mGlu5 receptor)

G-Protein Coupled Receptors (GPCRs) are a large family of membrane proteins that are prominent drug targets. The orphan GPCR, GPR84, is associated with inflammation and fibrotic diseases, while the metabotropic glutamate receptor 5 (mGluR5) is a target for neurological disorders like schizophrenia. nih.govnih.gov Research into modulators for these receptors often involves screening compound libraries to identify agonists, antagonists, or allosteric modulators.

For mGluR5, investigations have focused on developing positive and negative allosteric modulators. nih.govresearchgate.net The pyrazolo[3,4-b]pyridine scaffold, which is structurally analogous to the pyrazolopyridine core of this compound, has been identified as a potent mGluR5 positive allosteric modulator (PAM). nih.gov Studies on these compounds utilize binding assays to determine if they engage known allosteric sites and functional assays to measure their modulatory effects. nih.gov

Table 2: Activity of Structurally Related Pyrazolo[3,4-b]pyridines as mGluR5 Modulators Data presented for compounds with a similar core structure to highlight research methodologies and findings.

| Compound ID | Type | In Vivo Model | Outcome |

| 1H-Pyrazolo[3,4-b]pyridine 31 | PAM | Rodent model of learning and memory | Improved cognition nih.gov |

| PF470 (Pyrazolo[3,4-b]pyrazine) | NAM | Primate model of Parkinson's | Robust efficacy against L-DOPA-induced dyskinesia researchgate.net |

Adenosine Receptor Ligand Design and Binding Assays

Adenosine receptors (A1, A2A, A2B, and A3) are GPCRs involved in various physiological processes, making them attractive targets for therapeutic intervention. The design of selective ligands for these receptor subtypes is a key area of medicinal chemistry. The pyrazole moiety, present in this compound, is a recognized pharmacophore in the design of adenosine receptor ligands.

For example, the introduction of a pyrazolyl group at the C2-position of adenosine has been a strategy to develop high-affinity A3 adenosine receptor agonists. nih.gov The evaluation of these compounds involves radioligand binding assays to determine their affinity (Ki) and selectivity for the different adenosine receptor subtypes. nih.govnih.gov

Table 3: Binding Affinity of a 2-Pyrazolyl-Adenosine Derivative This table illustrates the type of data generated in adenosine receptor binding assays for related compounds.

| Compound ID | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Profile |

| Compound 15 (2-pyrazolyl-adenosine derivative) | A3 | 2 | High selectivity vs. A1 (>1900-fold) and A2A (>2000-fold) nih.gov |

Cellular Pathway Perturbation Studies

Inhibition of STAT3 Phosphorylation in Cancer Research Models

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often hyperactivated in various cancers, promoting tumor growth and survival. nih.govnih.gov Consequently, inhibiting the STAT3 signaling pathway has emerged as a promising cancer therapy strategy. eternopublisher.com Research has shown that compounds featuring pyridine-fused pyrazole structures can act as STAT3 inhibitors. nih.gov

Methodologies to assess STAT3 inhibition involve treating cancer cell lines (e.g., MCF-7 breast cancer cells) with the compound and then measuring the phosphorylation status of STAT3 at specific residues (Tyr705 and Ser727) using techniques like Western blotting. A reduction in phosphorylated STAT3 indicates successful inhibition of the pathway. nih.gov

Table 4: STAT3 Inhibition by a Structurally Related Pyrazoline Compound This table provides an example of research findings for a compound with structural similarities to this compound.

| Compound ID | Cell Line | Target | Effect | IC50 |

| Compound 3f (imidazopyridine-tethered pyrazoline) | MCF-7, T47D | STAT3 Phosphorylation | Dose- and time-dependent inhibition | 9.2 µM (MCF-7 viability) nih.gov |

Antiviral Mechanism Investigations (e.g., against Hepatitis B Virus, Measles Virus)

The development of novel antiviral agents is critical for combating viral infections like Hepatitis B (HBV) and Measles. The pyrazole and pyrazolopyridine scaffolds have been explored for their antiviral properties. For instance, a derivative of pyrazolo[1,5-a]pyridine was investigated as an inhibitor of the human La protein, which has anti-HBV effects. nih.gov

Antiviral activity is typically assessed using in vitro cell culture models. For HBV, this involves treating HBV-infected cell lines (e.g., HepG2.2.15) and measuring the reduction in viral antigens (HBsAg, HBeAg) and viral DNA levels. nih.govnih.gov For the measles virus, high-throughput screening of compound libraries against virus replication in cell culture can identify potential inhibitors, with subsequent assays to determine the half-maximal inhibitory concentration (IC50). nih.govnih.gov While direct antiviral data for this compound is limited, the activity of related compounds suggests a potential area for future investigation.

Table 5: Anti-HBV Activity of a Structurally Related Pyrazolopyridine Derivative This data is from a related compound to showcase the type of results obtained in antiviral studies.

| Compound ID | In Vivo Model | Inhibition Rate (HBV DNA) | Inhibition Rate (HBsAg) | Inhibition Rate (HBeAg) |

| Compound 5a (Pyrazolo[1,5-a]pyridine derivative) | Mouse | 98.9% | 57.4% | 46.4% nih.gov |

Research into Antimicrobial Mechanisms (e.g., Antibacterial, Antifungal)

There are no specific studies detailing the antimicrobial mechanisms of "this compound." Research on analogous compounds offers insight into the methodologies that would be employed for such an investigation.

Methodologies for Screening against Bacterial Strains

Standard methodologies for evaluating the antibacterial potential of novel compounds like "this compound" typically involve in vitro screening against a panel of pathogenic bacteria. Common methods include the agar well diffusion method and broth microdilution tests to determine the Minimum Inhibitory Concentration (MIC). nih.govscispace.com These screens would typically include a range of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae). nih.govscispace.comnih.gov However, no such data has been published for the specific compound .

Methodologies for Screening against Fungal Strains

Similarly, screening for antifungal activity would involve testing the compound against various fungal pathogens, such as Candida albicans and Aspergillus niger. nih.govinformahealthcare.com The broth microdilution method is a standard technique to determine the MIC against fungal strains. frontiersin.org Virtual screening and molecular dynamics simulations are also employed to identify potential fungal protein targets, such as the yeast casein kinase (Yck2), before experimental validation. frontiersin.orgfrontiersin.org No studies applying these methodologies to "this compound" have been reported.

Anti-inflammatory Research Paradigms Investigating Molecular Targets

The investigation of anti-inflammatory properties for pyrazole-based compounds often focuses on their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). nih.gov Research paradigms include in vitro assays to measure the inhibition of protein denaturation and cell membrane protection. nih.gov Molecular docking studies are also commonly used to predict the binding affinity of compounds to the active sites of target enzymes like COX-2. nih.gov While many pyrazole derivatives have been investigated as anti-inflammatory agents through these methods, "this compound" has not been the subject of such published research. nih.govmdpi.com

Anti-tubercular Research Methodologies and Target Engagement Studies

The search for novel anti-tubercular agents is a critical area of research. Methodologies for screening compounds against Mycobacterium tuberculosis (Mtb) include the microplate Alamar Blue assay (MABA) to determine MIC values against susceptible and drug-resistant strains. nih.govresearchgate.net Target engagement studies are crucial to understand the mechanism of action. These can involve strategies like multicopy suppression, where overexpression of the target protein in a related bacterial strain leads to increased resistance to the compound, thereby identifying the target. nih.gov For instance, this method has been used to identify inhibitors of the decaprenylphosphoryl-β-d-ribose oxidase (DprE1), a key enzyme in mycobacterial cell wall synthesis. nih.gov Despite the promise of pyrazole-containing scaffolds in anti-tubercular drug discovery, there is no available data from these methodologies for "this compound." nih.govresearchgate.net

Emerging Research Directions and Advanced Applications

Coordination Chemistry and Metal Complexation Studies

The nitrogen atoms in the pyridine (B92270) and pyrazole (B372694) rings of 1-(6-(1H-pyrazol-1-yl)pyridin-3-yl)ethanone make it an excellent candidate for use as a ligand in coordination chemistry. The ethanone (B97240) group can also be chemically modified to create multidentate ligands capable of forming stable complexes with various metal ions.

Ligand Design for Transition Metal Complexes (e.g., Fe(II) Complexes)

The design of ligands is a crucial aspect of coordination chemistry, as the properties of the resulting metal complexes are highly dependent on the nature of the ligands. The this compound scaffold is of particular interest in the design of ligands for transition metal complexes, especially with iron(II). The related 2,6-bis(pyrazol-1-yl)pyridine (BPP) framework has been extensively studied, and the insights gained from these studies can be applied to ligands derived from this compound.

The electronic and steric properties of the ligand can be fine-tuned by introducing various substituents on the pyridine or pyrazole rings. This allows for precise control over the ligand field strength, which in turn influences the magnetic and electronic properties of the resulting Fe(II) complexes. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the spin state of the iron center. uclouvain.be

| Ligand Modification | Effect on Fe(II) Complex | Reference |

| Introduction of ester and methyl groups on the pyrazole ring | Traps the Fe(II) center in a high-spin state | uclouvain.be |

| Functionalization of the pyridine and pyrazole rings | Enables synthesis of functional spin-crossover systems | nih.gov |

Investigation of Spin Crossover (SCO) Phenomena and Related Applications

Iron(II) complexes with ligands containing pyrazolylpyridine moieties are well-known for exhibiting spin crossover (SCO) behavior. researchgate.netacs.orgrsc.org SCO is a phenomenon where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. This property makes SCO compounds promising candidates for applications in molecular switches, data storage devices, and sensors.

The SCO properties of Fe(II) complexes are highly sensitive to the ligand's structure and the intermolecular interactions within the crystal lattice. researchgate.net The this compound framework provides a versatile platform for designing ligands that can promote SCO in their Fe(II) complexes. By modifying the substituents on the ligand, it is possible to tune the critical temperature (T1/2) at which the spin transition occurs. nih.gov

| Complex Type | Spin-Crossover Characteristics | Reference |

| Supramolecular iron(II) complexes with functionalized 2,6-di(1H-pyrazol-1-yl)pyridine ligands | Gradual spin-state switching with T1/2 = 254 K | nih.gov |

| [Fe(L)2]X2 (L = 2,6-di{4-fluoropyrazol-1-yl}pyridine) | Hysteretic spin-transitions at T1/2 = 164 K ([BF4]2) and 148 K ([ClO4]2) | acs.org |

| Iron(II) complexes with tris(pyrazol-1-yl)methane | Gradual, incomplete spin crossover | mdpi.com |

Potential Applications in Materials Science

The unique properties of metal complexes derived from this compound and its derivatives open up possibilities for their use in materials science. The ability of Fe(II) complexes to exhibit spin crossover makes them attractive for the development of smart materials that can respond to external stimuli. These materials could find applications in molecular electronics, memory devices, and displays.

Furthermore, the pyrazolylpyridine scaffold can be incorporated into larger molecular architectures, such as polymers and metal-organic frameworks (MOFs). The resulting materials may exhibit interesting magnetic, optical, or catalytic properties. The synthesis of such materials is an active area of research with the potential for creating novel functional materials with tailored properties.

Development of this compound Derivatives as Fluorescent Probes and Sensors

Fluorescent probes are molecules that can detect and signal the presence of specific analytes, such as metal ions or biologically important molecules, through changes in their fluorescence properties. Pyrazole and pyrazoline derivatives have been shown to be effective fluorescent sensors for various metal ions, including Zn2+, Cd2+, Fe3+, and Fe2+. nih.govresearchgate.net

The this compound scaffold can be readily modified to create derivatives that act as fluorescent probes. rsc.org By introducing appropriate functional groups, it is possible to design sensors that are highly selective and sensitive for a particular analyte. The design of these probes often involves mechanisms such as photoinduced electron transfer (PET), fluorescence resonance energy transfer (FRET), and chelation-enhanced fluorescence (CHEF). nih.govrsc.orgrsc.org

| Sensor Type | Detected Analyte | Key Feature | Reference |

| Pyridine-pyrazole based bis-bidentate asymmetric chemosensor | Al3+ | Turn-on chelation-enhanced fluorescence | rsc.org |

| Pyrazole-based sensor | Zn2+/Cd2+ | 20-fold fluorescence increase for Zn2+ | nih.govresearchgate.net |

| Pyrazole-based sensor | Fe3+/Fe2+ | 30-fold fluorescence increase for Fe3+ | nih.govresearchgate.net |

| 1H-pyrazolo[3,4-b]quinoline derivative | Zn2+ | 13-fold increase in fluorescence quantum yield | nih.gov |

Future Prospects and Unexplored Research Avenues

The research on this compound and its derivatives is still in its early stages, and there are many unexplored avenues for future research. The versatility of this compound as a building block for more complex molecules suggests that many novel compounds with interesting properties are yet to be discovered.

Integration with Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of compound design. mdpi.comuzh.ch These technologies can be used to predict the properties of new molecules, optimize synthetic routes, and identify promising candidates for specific applications. nih.govnih.govvalencelabs.com

In the context of this compound, AI and ML could be used to:

Predict the SCO properties of new Fe(II) complexes by analyzing the relationship between the ligand structure and the resulting magnetic behavior. chemrxiv.orgnsf.govmit.eduwhiterose.ac.uk

Design novel fluorescent probes with enhanced selectivity and sensitivity for specific analytes by screening virtual libraries of derivatives.

Optimize the synthesis of new materials based on the pyrazolylpyridine scaffold by predicting reaction outcomes and identifying the most efficient synthetic pathways.

The use of AI and ML will undoubtedly accelerate the pace of research in this area and lead to the discovery of new materials and molecules with advanced functionalities.

Development of Advanced Delivery Systems for Targeted Research Probes

The efficacy of any promising therapeutic agent is intrinsically linked to its ability to reach its intended biological target in a controlled and efficient manner. For this compound and its derivatives, researchers are actively exploring advanced delivery systems to transform these molecules into highly specific and effective research probes. The pyrazole scaffold is a key component in the design of targeted therapies. researchgate.net

One of the most promising avenues of research is the encapsulation of these compounds within nanoparticles . nih.govencyclopedia.pub These nano-sized carriers, which can be composed of lipids, polymers, or inorganic materials, offer a multitude of advantages. nih.govencyclopedia.pub They can protect the encapsulated compound from degradation, improve its solubility, and facilitate its passage across biological barriers. mdpi.com Furthermore, the surface of these nanoparticles can be functionalized with specific ligands, such as antibodies or peptides, to actively target receptors that are overexpressed on diseased cells, thereby minimizing off-target effects. encyclopedia.pub

Liposomal formulations represent another critical area of investigation. mdpi.com By enclosing this compound within these lipid-based vesicles, it is possible to modulate the compound's pharmacokinetic profile, leading to sustained release and prolonged therapeutic action. mdpi.com The development of such targeted delivery systems is pivotal for harnessing the full potential of this compound in preclinical and potentially clinical settings.

The creation of versatile libraries of multi-functional fluorophores through scaffold-based synthesis represents a modular approach to developing targeted cellular imaging probes. nih.gov This strategy allows for the ready modification of the scaffold to achieve distinct cellular localization. nih.gov

| Delivery System | Potential Advantages |

| Nanoparticles | Protection from degradation, Improved solubility, Enhanced permeability, Targeted delivery via surface functionalization |

| Liposomes | Modulated pharmacokinetics, Sustained release, Biocompatibility |

| Fluorogenic Probes | Real-time imaging, Controlled subcellular localization, Potential for theranostic applications |

Exploration of Novel Biological Targets and Therapeutic Modalities

The unique structural features of this compound, characterized by the fusion of a pyrazole and a pyridine ring, make it a versatile scaffold for interacting with a diverse range of biological targets. nih.govnih.gov Pyrazole-containing compounds have been approved by the FDA for a wide array of clinical conditions. nih.gov The pyrazole ring can act as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility. nih.gov

A significant body of research has focused on the potential of pyrazole derivatives as kinase inhibitors . nih.goveco-vector.com Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.govnih.gov The pyrazole scaffold is a key feature in many protein kinase inhibitors. mdpi.com Derivatives of this compound are being designed and synthesized to target specific kinases involved in tumor growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govresearchgate.net The aim is to develop highly selective inhibitors that can block aberrant signaling pathways while minimizing toxicity to healthy cells. nih.gov

Beyond oncology, researchers are exploring the utility of this compound in other therapeutic areas. The anti-inflammatory properties of pyrazole derivatives are well-documented, and new research is aimed at identifying novel targets within the inflammatory cascade. researchgate.netjddtonline.info

The exploration of novel therapeutic modalities extends to the development of multi-target drugs . The inherent versatility of the pyrazolylpyridine scaffold allows for the design of single molecules that can simultaneously modulate the activity of multiple biological targets. This approach holds the promise of more effective treatments for complex diseases that are driven by multiple pathological pathways.

| Biological Target Class | Therapeutic Area | Rationale |

| Protein Kinases (e.g., EGFR, VEGFR) | Oncology | Inhibition of key signaling pathways driving tumor growth and angiogenesis. nih.govresearchgate.net |

| Inflammatory Mediators | Inflammation | Modulation of pathways involved in chronic inflammatory diseases. researchgate.net |

Q & A

Basic: What synthetic methodologies are commonly employed for 1-(6-(1H-pyrazol-1-yl)pyridin-3-yl)ethanone?

Answer:

The synthesis typically involves condensation reactions between pyrazole derivatives and ketone-containing precursors. For example:

- Hydrazine-mediated cyclization : Reacting α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid under reflux (4–6 hours) yields pyrazole derivatives .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol improves crystallinity during purification .

- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate regioselective pyrazole formation .

Advanced: How can reaction conditions be systematically optimized to maximize yield and purity?

Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (60–120°C), solvent polarity (DMF vs. ethanol), and stoichiometric ratios of reactants .

- Byproduct mitigation : Employ scavengers (e.g., molecular sieves) or inert atmospheres to suppress oxidation side reactions .

- Real-time monitoring : Techniques like TLC or HPLC track reaction progress and identify intermediates .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., pyrazole NH at δ 8–10 ppm; acetyl CH₃ at δ 2.5–3.0 ppm). ¹³C NMR confirms carbonyl (C=O) at ~200 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₀H₉N₃O: 188.082 g/mol) .

- IR spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and aromatic C-H (~3100 cm⁻¹) confirm functional groups .

Advanced: How can contradictions in reported biological activities of structurally similar compounds be resolved?

Answer:

- Comparative SAR studies : Synthesize analogs with substitutions at the pyridinyl or pyrazolyl positions and evaluate bioactivity (e.g., kinase inhibition assays) .

- Computational modeling : Molecular docking predicts binding affinities to targets like COX-2 or EGFR, guiding experimental validation .

- Meta-analysis : Aggregate data from independent studies to identify trends in potency or toxicity .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors .